molecular formula C10H19ClN2 B3086385 (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride CAS No. 1158771-11-9

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

Cat. No. B3086385
CAS RN: 1158771-11-9
M. Wt: 202.72 g/mol
InChI Key: BSBLJMLIIQQORL-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C10H18N2. It is also known as butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine .


Molecular Structure Analysis

The molecular structure of “(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride” consists of a butan-2-yl group attached to a 1-methyl-1H-pyrrol-2-yl group via a methylamine linkage . The exact 3D structure is not available in the current resources.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Anti-HIV Activity: Research has explored the potential of this compound as an anti-HIV agent. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, including derivatives of our compound, and performed molecular docking studies to assess their anti-HIV-1 activity .

Organic Synthesis

Click Chemistry: The compound has been utilized in click chemistry reactions. For example, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with high regioselectivity via copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) using diethyl (α-azido(benzamido)methyl)phosphonate .

Electrochemical Sensors

Impedance-Based Immunosensors: Researchers have developed label-free impedance immunosensors using this compound. The process involves electrodeposition of single-walled carbon nanotubes (SWCNTs) and polymerization of oxiran-2-yl methyl 3-(1H-pyrrol-1-yl)propionate monomer (Pepx) on low-cost disposable indium tin oxide (ITO) electrodes. These sensors are highly sensitive for detecting the biomarker calreticulin (CALR) in human serum samples .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. These interactions can lead to changes in the conformation or activity of the target, resulting in altered cellular functions .

Biochemical Pathways

The specific biochemical pathways affected by (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride are not known at this time. Pyrrole derivatives can affect a wide range of biochemical pathways depending on their specific targets. They have been found to have antimicrobial, anti-inflammatory, and analgesic activities, among others .

Result of Action

The molecular and cellular effects of (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochlorideGiven the diverse biological activities of pyrrole derivatives, the effects could potentially be wide-ranging, depending on the specific targets and pathways involved .

properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.ClH/c1-4-9(2)11-8-10-6-5-7-12(10)3;/h5-7,9,11H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBLJMLIIQQORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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